Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-
Description
The compound 2-chloro-N-((2,3-dimethoxyphenyl)methyl)acetamide (CAS: 80364-71-2) is a chloroacetamide derivative featuring a 2,3-dimethoxybenzyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.7 g/mol .
Properties
IUPAC Name |
2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTHPPDALZURBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230273 | |
| Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-71-2 | |
| Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- typically involves the reaction of 2,3-dimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
a) Chloroacetamide Reactivity
The 2-chloro group on the acetamide is electrophilic, enabling nucleophilic substitution reactions (e.g., with amines, thiols, or alcohols). For example:
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Aminolysis : Reaction with primary/secondary amines could yield substituted amides.
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Thioether formation : Interaction with thiols (RSH) may produce thioether-linked derivatives.
b) Dimethoxyphenyl Substituent
The 2,3-dimethoxybenzyl group may influence stability and reactivity:
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Demethylation : Under acidic or oxidative conditions, methoxy groups could hydrolyze to hydroxyl groups.
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Electron-donating effects : The methoxy substituents may enhance resonance stabilization of aromatic intermediates.
Hypothetical Reaction Pathways
Based on analogous compounds , potential reactions include:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nucleophilic Substitution | Amines (e.g., NH₃, RNH₂) in DMF | Substituted acetamide derivatives |
| Reductive Dechlorination | H₂/Pd-C in ethanol | 2-Hydroxyacetamide or dechlorinated analogs |
| Hydrolysis | NaOH/H₂O, reflux | 2-Hydroxyacetamide + 2,3-dimethoxybenzylamine |
Computational Insights
For structurally similar compounds (e.g., compound I in ), density functional theory (DFT) studies reveal:
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Electrophilic sites : The chloroacetamide group’s LUMO regions are localized around the chlorine atom, suggesting susceptibility to nucleophilic attack.
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HOMO-LUMO gap : A moderate energy gap (e.g., 4–7 eV in ) indicates balanced stability and reactivity.
Anticipated Challenges
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Steric hindrance : The 2,3-dimethoxybenzyl group may impede reactions at the acetamide’s chlorine due to bulky substituents.
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Solubility : Limited solubility in polar solvents might require SDS micelles or DMF as a reaction medium .
Research Gaps
No empirical data on this specific compound were found in the provided sources. Further experimental work is required to:
Scientific Research Applications
Medicinal Chemistry
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- has been investigated for its potential pharmacological properties. It serves as a precursor for synthesizing bioactive molecules with therapeutic applications:
- Anticancer Agents : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation. For example, a derivative showed significant cytotoxicity against pancreatic cancer cell lines (IC50 values of 90 µM and 30 µM for PaCa2 and Panc1 cells respectively) .
- Antidepressant Activity : Research suggests that compounds similar to Acetamide exhibit antidepressant effects superior to established medications like moclobemide and imipramine .
The biological activity of Acetamide is primarily attributed to its interactions with enzymes and receptors. The presence of chloro and methoxy groups enhances binding capabilities, potentially leading to the modulation of oxidative stress and cell signaling pathways.
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antidepressant | Modulation of neurotransmitter levels | |
| Antiparasitic | Disruption of parasite metabolism |
Industrial Applications
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- is valuable in various industrial sectors:
- Specialty Chemicals : Used in creating advanced materials where its unique structure allows modification of physical and chemical properties.
- Polymer Production : Acts as an intermediate in synthesizing polymers and coatings, enhancing product performance characteristics.
UBA5 Inhibition in Pancreatic Cancer
A study evaluated the effects of a related compound on pancreatic cancer cell lines. The results demonstrated significant cytotoxicity without toxicity in mouse models, indicating potential for therapeutic development .
Antidepressant Efficacy
Research on acetamides revealed that certain derivatives exhibited better antidepressant effects than traditional drugs. This suggests a promising avenue for developing new treatments for mood disorders .
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) 2-Chloro-N-(2,3-dimethylphenyl)acetamide (CAS: Not explicitly listed)
- Structure : A 2,3-dimethylphenyl group replaces the 2,3-dimethoxybenzyl group.
- Properties : Melting point (mp) = 213°C, IR absorption bands at 3393 cm⁻¹ (N–H stretch) and 1649 cm⁻¹ (C=O stretch) .
- Key Difference : The absence of methoxy groups reduces polarity compared to the target compound, likely decreasing water solubility.
(b) 2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS: 6967-29-9)
- Structure : Features 2,6-diethylphenyl substituents.
- Properties : Molecular weight = 225.71 g/mol. Used as the herbicide alachlor .
- Key Difference : Bulky ethyl groups at the 2,6-positions enhance lipophilicity, favoring herbicidal activity by improving membrane permeability .
(c) 2-Chloro-N-(2,3-dichlorophenyl)acetamide
Variations in the N-Substituent
(a) 2-Chloro-N-(2-methoxyethyl)-N-(2,6-dimethylphenyl)acetamide (Dimethachlor; CAS: 50563-36-5)
- Structure : Contains a methoxyethyl group and 2,6-dimethylphenyl substituent.
- Properties : Molecular weight = 255.74 g/mol. Used as a pre-emergent herbicide .
- Key Difference : The methoxyethyl group increases steric bulk and may alter metabolic stability compared to the benzyl group in the target compound.
(b) 2-Chloro-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
Functional Group Modifications
(a) 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Derivatives
- Example : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
- Properties : Exhibits intermolecular N–H⋯N hydrogen bonding, forming 1D chains. The thiazole ring introduces heterocyclic character, enhancing coordination ability in metal complexes .
- Key Difference : Replacement of the aromatic benzyl group with a thiazole ring alters electronic properties and bioactivity.
(b) 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide (Dimethenamid; CAS: 60-51-5)
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Biological Activity : Compounds with 2,6-diethylphenyl groups (e.g., alachlor) exhibit herbicidal activity due to optimized lipophilicity, while those with heterocycles (e.g., thiazole) show promise in medicinal chemistry .
- Synthetic Yields : Similar acetamide derivatives report yields of 66–82%, suggesting efficient synthetic routes for the target compound if optimized .
Biological Activity
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- is a compound of interest due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- is C10H12ClNO3. The presence of the chloro and methoxy groups is significant for its biological activity. These functional groups influence the compound's binding affinity to various molecular targets.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate oxidative stress and cell signaling pathways. The chloro and methoxy substituents enhance its binding capabilities, potentially leading to inhibition of certain enzymatic activities that affect cellular processes .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-:
Case Studies
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UBA5 Inhibition in Pancreatic Cancer
- A study evaluated the effects of DKM 2-93 (related to Acetamide) on pancreatic cancer cell lines (PaCa2 and Panc1). The compound showed IC50 values of 90 µM and 30 µM respectively, indicating significant cytotoxicity. In vivo studies demonstrated that DKM 2-93 reduced tumor growth without causing toxicity in mouse models .
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Antidepressant Efficacy
- Research on a series of acetamides including derivatives similar to Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- revealed that some compounds exhibited better antidepressant effects than established drugs like moclobemide and imipramine. This suggests a potential for further development in treating mood disorders .
- Antiparasitic Activity
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-((2,3-dimethoxyphenyl)methyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-chloroacetamide derivatives with substituted benzylamines. For example:
- Step 1 : React 2-chloroacetyl chloride with 2,3-dimethoxybenzylamine in a polar aprotic solvent (e.g., dichloromethane) under reflux, using triethylamine as a base to neutralize HCl .
- Step 2 : Purify the product via column chromatography (silica gel, toluene:EtOAc 3:2) .
- Optimization : Adjust stoichiometry (1:1 molar ratio), temperature (0–5°C for exothermic steps), and solvent choice to improve yields (typically ~66%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirm amide C=O stretch (~1649 cm⁻¹) and N-H stretch (~3292–3393 cm⁻¹) .
- NMR : Use NMR to identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and methylene protons (δ 3.8–4.2 ppm for –CH₂–Cl) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and molecular conformation (anti/syn alignment of substituents) .
Q. What are the known biological activities of structurally related chloroacetamides?
- Herbicidal Activity : Analogues like alachlor and metolachlor act as pre-emergent herbicides by inhibiting fatty acid elongation in plants .
- Toxicity : Some derivatives (e.g., acetochlor) induce nasal tumors in rats, while others (butachlor) cause stomach tumors, highlighting substituent-dependent effects .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy groups, chloro) influence the compound’s conformation and intermolecular interactions?
- Conformational Analysis : The N–H bond adopts an anti orientation relative to electron-withdrawing groups (e.g., Cl) to minimize steric and electronic clashes, as seen in X-ray structures of analogues .
- Hydrogen Bonding : Intermolecular N–H⋯O bonds form infinite chains in the solid state, stabilizing crystal packing .
- Steric Effects : Bulky substituents (e.g., 2,3-dimethoxy) reduce rotational freedom, affecting reactivity and binding in biological systems .
Q. What computational methods are used to predict the environmental fate or bioactivity of this compound?
- QSAR Models : Use descriptors like logP (lipophilicity), molecular volume, and electrostatic potential to predict herbicidal potency or soil adsorption .
- Molecular Docking : Simulate interactions with target enzymes (e.g., acetolactate synthase) using software like AutoDock Vina .
- Degradation Pathways : DFT calculations predict hydrolysis rates (e.g., cleavage of the amide bond in acidic conditions) .
Q. How can electrochemical studies inform applications in material science or corrosion inhibition?
- Polarization Experiments : Measure corrosion inhibition efficiency in acidic media using Tafel plots. Derivatives with electron-rich aromatic rings show >80% inhibition at 100 ppm due to adsorption on metal surfaces .
- Impedance Spectroscopy : Quantify surface coverage and charge-transfer resistance to optimize inhibitor formulations .
Q. What contradictions exist in toxicity data for chloroacetamide analogues, and how can they be resolved?
- Contradiction : Acetochlor causes nasal tumors, while butachlor induces gastric tumors in rats .
- Resolution : Conduct metabolite profiling to identify organ-specific bioactivation pathways (e.g., cytochrome P450-mediated oxidation) .
- Mitigation : Modify the 2,3-dimethoxy group to reduce metabolic activation while retaining herbicidal activity .
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) .
- Data Reconciliation : Cross-validate crystallographic data with DFT-optimized geometries to resolve discrepancies in bond angles/lengths .
- Environmental Analysis : Employ LC-MS/MS to detect degradates (e.g., ethanesulfonic acid metabolites) in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
